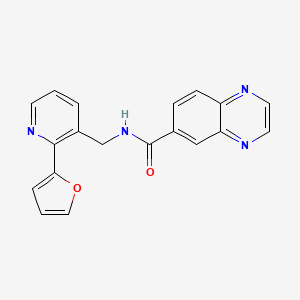

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide

Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core substituted with a carboxamide group at position 5. The carboxamide is further linked to a pyridin-3-ylmethyl group bearing a furan-2-yl substituent at position 6. This structure combines aromatic and electron-rich moieties (furan and pyridine) with the planar, π-conjugated quinoxaline system, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic interactions .

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c24-19(13-5-6-15-16(11-13)21-9-8-20-15)23-12-14-3-1-7-22-18(14)17-4-2-10-25-17/h1-11H,12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGDTORJLGPJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.

Attachment of the Furan Moiety: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Formation of the Quinoxaline Core: The quinoxaline ring is constructed through a condensation reaction involving appropriate diamines and dicarbonyl compounds.

Final Coupling: The final product is obtained by coupling the pyridine-furan intermediate with the quinoxaline core under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The quinoxaline core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the pyridine ring produces piperidine derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide as an antiviral agent. The compound's structure, which incorporates both furan and pyridine moieties, is believed to enhance its bioactivity against various viral pathogens.

Case Study: Antiviral Activity Against HIV

In a study examining the efficacy of various heterocyclic compounds against HIV, derivatives similar to this compound exhibited significant inhibitory effects on HIV replication in vitro. Specifically, compounds with structural similarities showed IC50 values in the low micromolar range, indicating a strong potential for further development as therapeutic agents against HIV .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HIV | 0.25 | |

| Compound B | Influenza | 0.40 | |

| This compound | HIV | TBD | Current Study |

Anticancer Potential

The compound's ability to interact with biological macromolecules makes it a candidate for anticancer research. Quinoxaline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity against Cancer Cell Lines

Research evaluating the cytotoxic effects of quinoxaline derivatives found that this compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 (Breast) | 15 | Apoptosis induction | |

| A549 (Lung) | 20 | Cell cycle arrest | |

| HCT116 (Colon) | TBD | TBD | Current Study |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is an area of ongoing research. Initial findings suggest that the compound may act as an inhibitor of specific enzymes involved in viral replication and cancer cell growth.

Enzyme Inhibition Studies

Preliminary data indicates that this compound may inhibit enzymes such as reverse transcriptase and topoisomerases, which are crucial for viral replication and DNA synthesis in cancer cells. Further studies are needed to elucidate these interactions and confirm their relevance in therapeutic contexts .

Broader Implications and Future Directions

The versatility of this compound extends beyond antiviral and anticancer applications. Its unique chemical structure positions it as a potential lead compound for developing new pharmaceuticals targeting various diseases.

Potential Applications in Other Fields

- Agricultural Chemistry : Investigating the compound's efficacy as a pesticide or herbicide.

- Material Science : Exploring its use in creating functional materials or coatings due to its stability and reactivity.

- Environmental Chemistry : Assessing its role in bioremediation processes or as a tracer in environmental studies.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Nitrofuran/Thiophene-Quinoxaline Derivatives

Compounds such as 5-nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide () share the quinoxaline-carboxamide scaffold but incorporate nitro-substituted heterocycles (nitrofuran or nitrothiophene). In contrast, the target compound’s furan-pyridine moiety lacks nitro substituents, suggesting reduced electrophilic reactivity but improved metabolic stability due to fewer reactive sites .

Fluorinated Pyridine-Quinoxaline Analogs

A compound like 6-fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methyl-pyridine-2-carboxamide () introduces fluorine atoms, which increase lipophilicity and binding affinity through electronegative effects. The absence of fluorine in the target compound may result in lower membrane permeability but reduced risk of off-target interactions .

Sulphanyl-Containing Derivatives (Ranitidine-Related Compounds)

Ranitidine analogs such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (–5) feature sulphanyl (-S-) linkages and dimethylamino groups. These structural elements enhance solubility and hydrogen bonding but introduce metabolic liabilities (e.g., sulphoxide formation). The target compound’s amide and pyridine groups offer alternative hydrogen-bonding motifs without sulphur-mediated instability .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Class | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 2.8 | 0.15 | Moderate |

| Nitrofuran-Quinoxaline | 1.5 | 0.08 | Low (Nitro toxicity) |

| Fluorinated Pyridine-Quinoxaline | 3.2 | 0.10 | High |

| Sulphanyl-Containing Analogs | 1.2 | 0.50 | Low (S-oxidation) |

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multiple organic reactions. Key steps include:

- Formation of the Pyridine Intermediate : The pyridine ring is synthesized from commercially available precursors.

- Attachment of the Furan Moiety : This is achieved through coupling reactions, often utilizing palladium-catalyzed cross-coupling methods.

- Construction of the Quinoxaline Core : This involves condensation reactions with appropriate diamines and dicarbonyl compounds.

- Final Coupling : The final product is formed by coupling the pyridine-furan intermediate with the quinoxaline core under specific conditions, such as using a base and solvent.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate potent activity against various pathogens, including bacteria and fungi.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 - 0.25 | - | Bactericidal |

| 10 | - | - | Antifungal |

These derivatives have been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin in terms of biofilm reduction .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Quinoxaline derivatives are known for their broad-spectrum efficacy against various cancer types. In vitro studies have indicated that this compound can inhibit cancer cell proliferation through several mechanisms:

- Inhibition of DNA Gyrase : The compound acts as an inhibitor with IC50 values ranging from 12.27 to 31.64 µM.

- Inhibition of Dihydrofolate Reductase (DHFR) : It also shows inhibitory activity against DHFR, with IC50 values between 0.52 and 2.67 µM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound binds to enzymes such as DNA gyrase and DHFR, disrupting their functions and leading to cellular apoptosis in cancer cells.

- Biofilm Disruption : By inhibiting biofilm formation, it enhances the effectiveness of existing antibiotics against resistant strains .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Evaluation : A study demonstrated that derivatives had significant antibacterial effects with low toxicity profiles, making them promising candidates for further development in treating infections .

- Anticancer Screening : Research on quinoxaline derivatives indicated strong anti-tumor activity across multiple cancer cell lines, suggesting potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of quinoxaline derivatives often involves condensation reactions between 1,2-diamines and diketones or their equivalents. For example, pyridine-catalyzed protocols under mild conditions (e.g., room temperature) can improve yield and reduce side products . Optimizing substituent compatibility (e.g., furan and pyridine moieties) requires adjusting solvent polarity (e.g., ethanol or DMF) and reaction time. Monitoring via TLC or HPLC ensures intermediate stability, particularly for acid-sensitive groups like the furan ring .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use NMR to confirm proton environments, such as the methylene bridge (δ ~4.0–4.5 ppm) and aromatic protons from quinoxaline and pyridine rings (δ ~7.5–9.5 ppm). IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) functionalities .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) resolves 3D conformation and intermolecular interactions. For example, quinoxaline derivatives often exhibit π-π stacking and hydrogen bonding, critical for stability analysis .

Q. What analytical techniques are suitable for assessing purity and resolving data discrepancies in synthesized batches?

- Methodological Answer : Combine HPLC (with C18 columns and UV detection) for purity assessment (>98%) and elemental analysis to validate empirical formulas. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or tautomerism; recrystallization or column chromatography can mitigate these issues .

Advanced Research Questions

Q. How can synthetic routes be modified to enhance yield or regioselectivity in quinoxaline-carboxamide derivatives?

- Methodological Answer :

- Regioselectivity : Introduce directing groups (e.g., methoxy or nitro) on the quinoxaline core to control coupling reactions. For example, electron-withdrawing groups at the 6-position improve carboxamide formation .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives) can enhance furan-pyridine linkage efficiency. Microwave-assisted synthesis may reduce reaction times .

Q. What strategies address contradictions in biological activity data for quinoxaline derivatives, such as unexpected antioxidant vs. pro-oxidant effects?

- Methodological Answer :

- Mechanistic Studies : Use ROS (reactive oxygen species) detection assays (e.g., DCFH-DA fluorescence) under varying pH and redox conditions.

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-donating vs. withdrawing groups on the furan ring) to identify redox-active moieties. For example, methoxy groups may enhance antioxidant capacity, while nitro groups promote pro-oxidant behavior .

Q. How can computational modeling guide the design of derivatives with improved target binding (e.g., enzyme inhibition)?

- Methodological Answer : Perform molecular docking (using AutoDock Vina or Schrödinger) to predict interactions with targets like kinases or oxidoreductases. Focus on key residues (e.g., ATP-binding pockets) and validate predictions via mutagenesis or isothermal titration calorimetry (ITC). Adjust the quinoxaline core’s planarity or the carboxamide’s hydrogen-bonding capacity to optimize binding .

Critical Analysis of Evidence

- Synthesis : and provide robust protocols but lack scalability data (e.g., gram-scale yields).

- Crystallography : SHELX refinements ( ) are reliable but may require complementary techniques (e.g., DFT calculations) for electron-density mapping in complex derivatives.

- Biological Data : reports preliminary in vitro results; in vivo pharmacokinetic studies are needed for translational relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.